N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
Description
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a structurally complex small molecule featuring:
- A thiophene core substituted with methyl groups at positions 4 and 5.
- A tetrazole ring at position 2, a heterocycle known for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding interactions.
- A carboxamide group linked to a 4-fluorobenzyl moiety, which may improve lipophilicity and membrane permeability.
For instance, fluorobenzyl carboxamides have been investigated as SARS-CoV-2 inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSECIJWCFVIYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tetrazole ring: This step involves the reaction of the thiophene derivative with azide compounds under suitable conditions to form the tetrazole ring.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where the fluorobenzyl group is introduced to the thiophene-tetrazole intermediate.
Formation of the carboxamide group: The final step involves the conversion of the intermediate compound to the desired carboxamide through amidation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiophene moieties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and tetrazole ring may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Research Findings and Challenges
- Synthesis : The target compound likely requires tetrazole cyclization (e.g., via NaN₃ and nitrile precursors) and carboxamide coupling, paralleling methods in .
- Stability : Tetrazoles are prone to photodegradation; methyl groups on the thiophene may mitigate this.
- Biological Performance : Fluorine’s electronegativity may enhance binding, but the thiophene’s planarity could limit bioavailability compared to piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
